molecular formula C15H21BrN4O2 B2734890 Tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2378490-16-3

Tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2734890
CAS No.: 2378490-16-3
M. Wt: 369.263
InChI Key: RMWVCFOQRPVEKN-IWIIMEHWSA-N
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Description

Tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound features a complex structure, including a bromopyrazinyl group, a tert-butyl ester, and an azabicyclohexane core, making it a fascinating subject of study for its various chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps:

  • Formation of the azabicyclohexane core: Starting from a suitable precursor, the azabicyclohexane structure is formed through cyclization reactions under controlled conditions.

  • Introduction of the bromopyrazinyl group: A substitution reaction is employed to attach the bromopyrazinyl moiety to the azabicyclohexane core.

  • Esterification: The carboxylic acid group is esterified using tert-butyl alcohol, often in the presence of a catalyst like sulfuric acid, to form the tert-butyl ester.

Industrial Production Methods: On an industrial scale, these reactions would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry, and automated reaction monitoring to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, where the bromopyrazinyl group may be further functionalized by adding oxygen-containing groups.

  • Reduction: Hydrogenation reactions can reduce certain functional groups in the molecule, potentially modifying its biological activity.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to a variety of derivative compounds.

Common Reagents and Conditions:

  • Oxidation reactions often use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions typically involve hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

  • Substitution reactions might use nucleophiles like amines or thiols under basic conditions.

Major Products: The major products of these reactions would depend on the reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: This compound is valuable in synthetic organic chemistry for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, it serves as a molecular probe for studying cellular pathways and interactions due to its ability to bind to specific biological targets.

Medicine: Pharmaceutical research investigates this compound for its potential as a lead compound in drug development, particularly targeting neurological or infectious diseases.

Industry: In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

Mechanism of Effects: The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors in biological systems. These interactions often involve binding to active sites or allosteric sites, modulating the activity of the target protein.

Molecular Targets and Pathways: Common targets include neurotransmitter receptors in neurological research, or enzymes involved in metabolic pathways. The exact mechanism would depend on the specific context of its use.

Comparison with Similar Compounds

  • 6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Tert-butyl (1R,5S)-6-[(pyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Tert-butyl (1R,5S)-6-[(5-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate

This comprehensive analysis should give you a robust understanding of the compound and its various scientific and industrial implications.

Properties

IUPAC Name

tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN4O2/c1-15(2,3)22-14(21)20-7-9-10(8-20)13(9)19(4)12-6-17-11(16)5-18-12/h5-6,9-10,13H,7-8H2,1-4H3/t9-,10+,13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWVCFOQRPVEKN-HWYHXSKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2N(C)C3=CN=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N(C)C3=CN=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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